(3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride
CAS No.:
Cat. No.: VC18106113
Molecular Formula: C4H12ClN3O2S
Molecular Weight: 201.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H12ClN3O2S |
|---|---|
| Molecular Weight | 201.68 g/mol |
| IUPAC Name | (3R)-3-aminopyrrolidine-1-sulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C4H11N3O2S.ClH/c5-4-1-2-7(3-4)10(6,8)9;/h4H,1-3,5H2,(H2,6,8,9);1H/t4-;/m1./s1 |
| Standard InChI Key | IKKRMWFYRYJCJG-PGMHMLKASA-N |
| Isomeric SMILES | C1CN(C[C@@H]1N)S(=O)(=O)N.Cl |
| Canonical SMILES | C1CN(CC1N)S(=O)(=O)N.Cl |
Introduction
Structural and Stereochemical Characteristics
The core structure of (3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride consists of a five-membered pyrrolidine ring. The (3R) configuration denotes the absolute stereochemistry at the third carbon, where the amino group () is attached. The sulfonamide group () at the 1-position introduces polarity and hydrogen-bonding capacity, while the hydrochloride salt enhances solubility in aqueous media .
The compound’s stereochemistry is critical for its biological activity, as enantiomers often exhibit differing pharmacological profiles. The (3R) enantiomer is distinct from its (3S) counterpart, which may have separate applications or metabolic behaviors. The InChI key (XQFCUNBNFVCCQV-NUBCRITNSA-N) and SMILES notation (C1CC@HN.Cl) provide unambiguous representations of its structure, enabling precise database queries and computational modeling .
Synthesis and Manufacturing Processes
Chiral Resolution Techniques
The synthesis of (3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride likely involves chiral resolution, a method employed to separate enantiomers from racemic mixtures. A related patent (CN102603592A) describes the resolution of racemic 1-benzyl-3-aminopyrrolidine using tartaric acid derivatives . In this process:
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The racemic amine is dissolved in an organic solvent (e.g., methanol or ethanol).
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A resolving agent, such as D-tartaric acid hydrate, forms diastereomeric salts with the enantiomers.
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Crystallization at controlled temperatures separates the diastereomers, yielding the (R)-enantiomer as a crystalline salt .
For the target compound, an analogous approach may involve reacting racemic 3-aminopyrrolidine-1-sulfonamide with a chiral acid, followed by hydrochloride salt formation. The use of L-tartaric acid could alternatively yield the (S)-enantiomer, underscoring the method’s versatility .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
(3R)-3-Aminopyrrolidine-1-sulfonamide hydrochloride serves as a chiral building block for pharmaceuticals. Its rigid pyrrolidine scaffold is prevalent in bioactive molecules, such as:
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Protease Inhibitors: The sulfonamide group can coordinate with enzyme active sites, while the amino group participates in hydrogen bonding.
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Antimicrobial Agents: Sulfonamides are historically significant antibiotics, though resistance has limited their use .
Asymmetric Catalysis
The compound’s chirality makes it a candidate for asymmetric catalysis. For instance, it could act as a ligand in transition metal complexes to induce enantioselectivity in C–C bond-forming reactions .
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: and NMR confirm structure and chirality. The amino and sulfonamide protons resonate at δ 1.5–3.0 ppm and δ 7.0–8.0 ppm, respectively.
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Chiral HPLC: Separates enantiomers using columns coated with cellulose or amylose derivatives .
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of stereochemistry. The (3R) configuration would show specific torsion angles and spatial arrangements of substituents .
Future Directions
Research should focus on:
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Scale-Up Synthesis: Optimizing resolution and sulfonation steps for industrial production.
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Biological Screening: Evaluating antimicrobial, antiviral, or enzyme-inhibitory activity.
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Computational Studies: Modeling interactions with biological targets to guide drug design.
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